![molecular formula C12H19NO4 B14605186 {4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid CAS No. 60950-68-7](/img/structure/B14605186.png)
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentene ring with a methoxyimino group and a butoxyacetic acid moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the butoxyacetic acid moiety via an esterification or etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Analyse Des Réactions Chimiques
Types of Reactions
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxyimino group to an amine or other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds or engage in other interactions with enzymes or receptors, modulating their activity. The cyclopentene ring provides structural rigidity, while the butoxyacetic acid moiety can participate in additional interactions, enhancing the compound’s overall effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butyl methanesulfonate: Similar structure but with a methanesulfonate group instead of the acetic acid moiety.
Acetic acid, [4-[5-(methoxyimino)-1-cyclopenten-1-yl]butoxy]: Another closely related compound with slight variations in the functional groups.
Uniqueness
{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propriétés
Numéro CAS |
60950-68-7 |
|---|---|
Formule moléculaire |
C12H19NO4 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-[4-(5-methoxyiminocyclopenten-1-yl)butoxy]acetic acid |
InChI |
InChI=1S/C12H19NO4/c1-16-13-11-7-4-6-10(11)5-2-3-8-17-9-12(14)15/h6H,2-5,7-9H2,1H3,(H,14,15) |
Clé InChI |
JFPUMHADVCMHEL-UHFFFAOYSA-N |
SMILES canonique |
CON=C1CCC=C1CCCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)
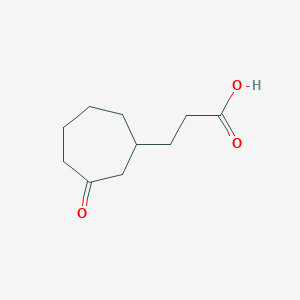
![1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14605122.png)
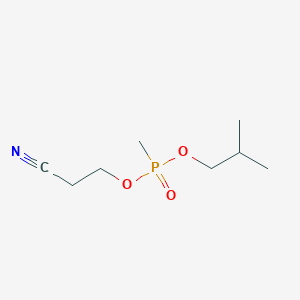
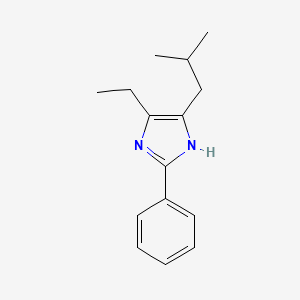
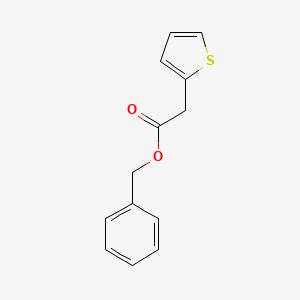
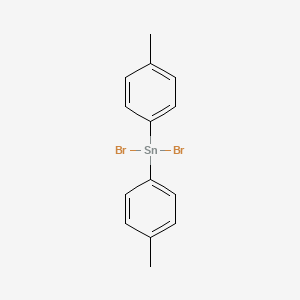
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)


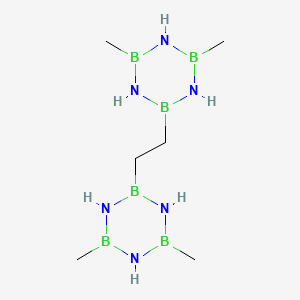
![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)
